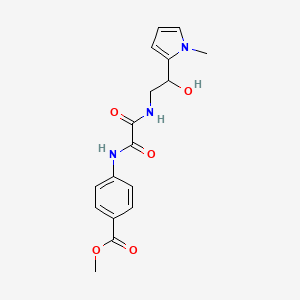
4-(2-((2-羟基-2-(1-甲基-1H-吡咯-2-基)乙基)氨基)-2-氧代乙酰氨基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C17H19N3O5 and its molecular weight is 345.355. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
咪唑衍生物的合成
咪唑衍生物由于其生物活性在药物化学中具有重要意义。 化合物中存在 1-甲基-1H-吡咯-2-基部分可用于合成具有潜在药理性质的咪唑衍生物 。这些衍生物可能表现出一系列活性,如抗菌、抗真菌和抗病毒作用。
抗炎剂的开发
该化合物作为合成具有抗炎特性的化合物的中间体的能力值得注意。 通过修饰羟乙基和氨基,研究人员可以开发出新的抗炎剂,这些抗炎剂可能比目前的药物更有效或副作用更少 。
抗氧化活性
该化合物的结构表明它可以被修饰以增强其抗氧化性能。 抗氧化剂对于保护细胞免受氧化应激至关重要,而氧化应激与多种疾病有关,包括癌症和神经退行性疾病 。
有机合成中的催化作用
该化合物可以作为有机合成过程中的催化剂或催化中间体,例如频哪醇硼酸酯的原脱硼反应。 该应用对于创建复杂的有机分子和药物至关重要 。
抗菌和抗真菌研究
鉴于该化合物的结构复杂性,它可以作为合成新的抗菌和抗真菌剂的前体。 对其官能团的修饰可能导致开发出新的药物来对抗耐药菌株和真菌 。
生物活性
Overview
Methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoate ester linked to a carbamoyl group and a pyrrole ring. The molecular formula is C16H18N2O4, and it possesses unique functional groups that contribute to its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄ |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | Methyl 4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]carbamoyl]benzoate |
The biological activity of methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects, such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms.
- Enzyme Inhibition : The compound's structure allows it to bind to certain enzymes, thereby altering their activity and influencing metabolic pathways.
Research Applications
Methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate has been explored in various research contexts:
- Drug Development : Its potential as a lead compound for new drug formulations targeting specific diseases.
- Material Science : Investigated for applications in creating novel materials with unique properties.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study : A study conducted on various bacterial strains demonstrated that methyl 4-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 18 - Cancer Cell Line Study : In vitro tests on human cancer cell lines revealed that the compound could reduce cell viability by inducing apoptosis, with an IC50 value of approximately 25 µM.
属性
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-20-9-3-4-13(20)14(21)10-18-15(22)16(23)19-12-7-5-11(6-8-12)17(24)25-2/h3-9,14,21H,10H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVVIZVVSIWQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














